2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C25H25N5OS and a molecular weight of 443.575 g/mol . This compound is part of a class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thione, which is then reacted with 4-dimethylaminobenzaldehyde in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) to form the intermediate compound . This intermediate is then treated with acetohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N5OS |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H25N5OS/c1-29(2)21-14-12-19(13-15-21)16-26-28-24(31)18-32-25-27-22-10-6-7-11-23(22)30(25)17-20-8-4-3-5-9-20/h3-16H,17-18H2,1-2H3,(H,28,31)/b26-16+ |
InChI Key |
AGWNWMDMWWFGDG-WGOQTCKBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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